

# A meta-analysis of clinical trials on calcium pidolate for osteoporosis

Author: BenchChem Technical Support Team. Date: December 2025



# A Comparative Analysis of Calcium Pidolate for Osteoporosis Management

For Researchers, Scientists, and Drug Development Professionals

While a formal meta-analysis on **calcium pidolate** for osteoporosis is not currently available in published literature, a review of existing clinical trials provides valuable insights into its efficacy and mechanism of action compared to other calcium salts and placebo. This guide synthesizes the available data to offer a comparative overview for research and development professionals.

### **Enhanced Bioavailability: The Pidolate Advantage**

**Calcium pidolate** is a salt formed between calcium and pidolic acid (L-pyroglutamic acid). The pidolate component is thought to enhance the bioavailability of calcium, potentially leading to improved absorption compared to other forms. This is attributed to the chelated structure of **calcium pidolate**, which may increase its solubility and uptake in the intestine.





Click to download full resolution via product page

Proposed mechanism of enhanced calcium absorption.

## Comparative Efficacy of Calcium Pidolate: A Review of Clinical Data

Clinical studies have evaluated the effects of **calcium pidolate** on bone mineral density (BMD) and biochemical markers of bone turnover. The following tables summarize the key findings from these trials, comparing **calcium pidolate** with other calcium salts and placebo.

## Table 1: Summary of Quantitative Outcomes from Clinical Trials



| Study                                | Intervention                                              | Comparator                                                | Duration    | Key<br>Outcomes                                                    | Results                                                                                                                                        |
|--------------------------------------|-----------------------------------------------------------|-----------------------------------------------------------|-------------|--------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|
| Farrerons et<br>al. (1989)[1]<br>[2] | 405 mg<br>Calcium<br>Pidolate                             | 1000 mg<br>Calcium<br>Gluconate-<br>Lactate-<br>Carbonate | Single dose | Serum Calcium, Urinary Calcium Excretion                           | Calcium pidolate led to a greater increase in serum calcium and higher urinary calcium excretion, suggesting better absorption.[1]             |
| Rico et al.<br>(1994)[3]             | 1 g/day<br>elemental<br>Calcium as<br>Calcium<br>Pidolate | No treatment                                              | 1 year      | Total Body<br>BMC,<br>Regional<br>BMC, Bone<br>Turnover<br>Markers | Significant increase in total body (2.6%) and regional BMC (arms and legs: 2.5%, trunk: 1.7%).  [3] Decrease in markers of bone resorption.[3] |
| Anonymous (1992)[1]                  | 1 g/day<br>elemental<br>Calcium as<br>Calcium<br>Pidolate | Placebo                                                   | 30 days     | Biochemical<br>Markers of<br>Bone<br>Turnover                      | Significant decrease in urinary calcium/creati nine and hydroxyprolin e/creatinine ratios, indicating                                          |



inhibition of bone resorption.[1] No significant change in bone formation markers.[1]

### Table 2: Experimental Protocols of Key Clinical Trials

| Study                             | Participants                                    | Intervention Details                                                                                                            | Outcome Measures                                                                                                                                               |
|-----------------------------------|-------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Farrerons et al. (1989)<br>[1][2] | 10 postmenopausal<br>women with<br>osteoporosis | Oral administration of<br>a single dose of 405<br>mg calcium pidolate or<br>1000 mg calcium<br>gluconate-lactate-<br>carbonate. | Blood and urine<br>samples were<br>collected to measure<br>calcium levels.[1][2]                                                                               |
| Rico et al. (1994)[3]             | 72 eugonadal women<br>with low bone mass        | Randomized to receive 1 g/day of elemental calcium as calcium pidolate or no treatment for one year.                            | Bone mineral content measured by dualenergy X-ray absorptiometry (DXA).  [3] Serum and urine analysis for bone turnover markers.[3]                            |
| Anonymous (1992)[1]               | 20 women with involutional osteoporosis         | Randomized to receive 1 g/day of elemental calcium as calcium pidolate or a placebo for 30 days.                                | Analysis of blood and urine for calcium, phosphate, alkaline phosphatase, parathyroid hormone, growth hormone, osteocalcin, and markers of bone resorption.[1] |





#### **Visualizing the Research Process**

The following diagrams illustrate the typical workflow of the clinical trials reviewed and the logical structure of this comparative guide.



Click to download full resolution via product page

Typical experimental workflow of the reviewed clinical trials.





Click to download full resolution via product page

Logical flow of this comparative guide.

#### Conclusion

The available evidence from individual clinical trials suggests that **calcium pidolate** is well-absorbed and may be effective in inhibiting bone resorption and increasing bone mass in women with or at risk for osteoporosis.[1][2][3] Its potential for enhanced bioavailability makes it a noteworthy candidate for further investigation and development in the field of osteoporosis treatment. However, the lack of a direct meta-analysis and the limited number of large-scale, long-term comparative trials highlight the need for more robust research to definitively establish its superiority over other calcium salts. Future studies should focus on fracture risk reduction as a primary endpoint to fully elucidate the clinical benefits of **calcium pidolate** in the management of osteoporosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Effect of calcium pidolate on biochemical and hormonal parameters in involutional osteoporosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [An analysis of calcium pidolate absorption and a comparison with that of a salt in common use, gluconate-lactate-carbonate, in postmenopausal osteoporosis] PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Longitudinal study of the effect of calcium pidolate on bone mass in eugonadal women -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A meta-analysis of clinical trials on calcium pidolate for osteoporosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1601923#a-meta-analysis-of-clinical-trials-on-calcium-pidolate-for-osteoporosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com